Lopinavir - 192725-17-0

Lopinavir

Catalog Number: EVT-292154
CAS Number: 192725-17-0
Molecular Formula: C37H48N4O5
Molecular Weight: 628.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lopinavir is a human immunodeficiency virus (HIV) protease inhibitor, classified as an antiretroviral drug. It is typically co-formulated with Ritonavir, another protease inhibitor, to enhance its pharmacokinetic properties. [] Ritonavir acts as a pharmacoenhancer, significantly increasing the plasma concentrations of Lopinavir by inhibiting its metabolism. [] Lopinavir plays a crucial role in scientific research, particularly in studies focusing on HIV treatment and prevention. Its use in combination with other antiretroviral drugs has revolutionized the management of HIV infection.

Chemical Reactions Analysis

Lopinavir is primarily metabolized by CYP3A4, undergoing oxidative metabolism to various metabolites. [] Ritonavir potently inhibits CYP3A4, thereby reducing the metabolism of Lopinavir and leading to its increased plasma concentrations. [, ] Lopinavir can interact with various drugs that are also metabolized by CYP3A4, potentially leading to altered drug levels and therapeutic effects. [, , ] For instance, co-administration of Lopinavir/Ritonavir with the antituberculous agent Rifampicin is contraindicated because Rifampicin induces CYP3A4, significantly reducing Lopinavir concentrations. []

Mechanism of Action

Lopinavir acts by inhibiting the HIV protease enzyme. [] This enzyme is crucial for viral replication, as it cleaves large viral proteins into smaller, functional proteins necessary for the assembly of new viral particles. [] By blocking this process, Lopinavir prevents the formation of mature infectious viral particles, thus inhibiting viral replication.

Pharmacokinetic Properties

Lopinavir is poorly absorbed when administered alone due to extensive first-pass metabolism, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut and liver. [] Co-administration with Ritonavir dramatically boosts Lopinavir's systemic exposure by inhibiting CYP3A4, leading to increased plasma concentrations and enhanced therapeutic effect. [, ] This pharmacokinetic boosting effect has been extensively studied and is a key factor in Lopinavir's clinical use. []

Applications

Lopinavir, co-formulated with Ritonavir, has been extensively studied and used in HIV research and treatment. Its primary application is as a component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection in both adults and children. [] Lopinavir-based regimens have demonstrated potent antiviral activity, leading to sustained viral suppression in a large proportion of patients. [] Studies have shown that Lopinavir/Ritonavir can effectively prevent mother-to-child transmission of HIV when used during pregnancy. [] It has also been explored in the treatment of other viral infections, including Severe Acute Respiratory Syndrome (SARS) [] and Middle East Respiratory Syndrome (MERS). [] While initial studies suggested potential benefits, recent evidence has questioned its effectiveness in treating these conditions. []

Future Directions
  • Exploring alternative dosing strategies, such as once-daily regimens or simplified regimens for patients who achieve virological suppression. [, ]

Ritonavir

Compound Description: Ritonavir is a human immunodeficiency virus (HIV) protease inhibitor that is primarily used as a pharmacokinetic enhancer for other protease inhibitors. It is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of many drugs, including lopinavir. Ritonavir is often co-administered with lopinavir at a lower dose than used for its own antiviral activity to increase the plasma concentrations of lopinavir, thereby boosting its antiviral efficacy [, , , , , , , , , , , , , , , , , , , , , , ].

Lumefantrine

Compound Description: Lumefantrine is an antimalarial drug used in combination with artemether for the treatment of uncomplicated malaria. Studies have shown that lopinavir/ritonavir can significantly increase lumefantrine concentrations, potentially enhancing its antimalarial effect. This interaction is thought to be due to ritonavir's inhibition of lumefantrine metabolism [].

Darunavir

Compound Description: Darunavir is another HIV protease inhibitor that is also metabolized by CYP3A4. Similar to lopinavir, it is co-formulated with ritonavir to boost its plasma concentrations and enhance its antiviral activity. Both drugs are used in the treatment of HIV infection, and their pharmacokinetic properties are influenced by similar factors [].

Efavirenz and Nevirapine

Compound Description: Efavirenz and nevirapine are non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in combination with other antiretroviral drugs for treating HIV infection. Studies have shown that co-administration of efavirenz or nevirapine with lopinavir/ritonavir can reduce lopinavir exposure, potentially requiring dosage adjustments to maintain therapeutic levels [, ].

Gemfibrozil

Compound Description: Gemfibrozil is a triglyceride-lowering agent used to treat hyperlipidemia. Studies have shown that lopinavir/ritonavir significantly reduces gemfibrozil concentrations, likely by inhibiting its absorption. This interaction may compromise the effectiveness of gemfibrozil in managing hypertriglyceridemia in HIV-infected individuals taking lopinavir/ritonavir [].

Tipranavir

Compound Description: Tipranavir is another HIV protease inhibitor used as a salvage therapy option for patients with multidrug-resistant HIV. It is co-administered with ritonavir to boost its plasma concentrations. Studies suggest that tipranavir/ritonavir might offer better treatment response rates compared to lopinavir/ritonavir in patients whose viruses have developed reduced susceptibility to lopinavir/ritonavir [].

Methadone

Compound Description: Methadone is a synthetic opioid used for pain management and as a maintenance therapy for opioid dependence. Studies have shown that lopinavir/ritonavir can significantly induce methadone metabolism, leading to reduced plasma methadone concentrations. This interaction can result in inadequate pain control or opioid withdrawal symptoms in patients stabilized on methadone [].

Selexipag

Compound Description: Selexipag is an oral prostacyclin receptor agonist used to treat pulmonary arterial hypertension. It is metabolized by CYP3A4, and its active metabolite, ACT-333679, is clinically relevant. Despite lopinavir/ritonavir's inhibition of CYP3A4, it does not significantly affect the pharmacokinetics of selexipag or ACT-333679 [].

Properties

CAS Number

192725-17-0

Product Name

Lopinavir

IUPAC Name

(2S)-N-[(2R,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide

Molecular Formula

C37H48N4O5

Molecular Weight

628.8 g/mol

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31+,32+,34+/m1/s1

InChI Key

KJHKTHWMRKYKJE-AZWAZIRRSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Solubility

Practically insoluble in water
Freely soluble in methanol and ethanol; soluble in isopropanol

Synonyms

A 157378.0; A-157378.0; A157378.0; ABT 378; ABT-378; ABT378; Aluviran; lopinavir; N-(4-(((2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pydrimidineacetamide

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.